molecular formula C12H20O4 B1247339 (-)-12-Hydroxy-9,10-dihydrojasmonic acid

(-)-12-Hydroxy-9,10-dihydrojasmonic acid

Cat. No. B1247339
M. Wt: 228.28 g/mol
InChI Key: SXFKEAKOXUOQGN-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-12-hydroxy-9,10-dihydrojasmonic acid is a dihydrojasmonic acid and an oxo monocarboxylic acid.

Scientific Research Applications

  • Plant Growth Regulation : (-)-12-Hydroxy-9,10-dihydrojasmonic acid is a metabolite of dihydrojasmonic acid (DJA), which plays a role in plant growth regulation. In barley shoots, DJA is converted into (-)-9,10-dihydro-11ξ-hydroxyjasmonic acid and its O(11)-β-d-glucopyranoside, indicating its significance in plant metabolism (Meyer et al., 1989). Additionally, amino acid conjugates of DJA, such as N-[12-hydroxy-9,10-dihydrojasmonoyl]isoleucine, have been identified in barley, suggesting a complex role in plant growth (Meyer et al., 1991).

  • Biochemical Significance in Plants : The compound is involved in various biochemical pathways in plants. For instance, it is a constituent of various organs of many plant species and accumulates in different concentrations compared to jasmonic acid (JA), indicating its distinct role in plant physiology (Miersch et al., 2007). It's also implicated in wound-induced metabolic conversion in plants, affecting the expression pattern of genes related to JA biosynthesis and signaling (Glauser et al., 2008).

  • Molecular Characterization : The gene AtST2a in Arabidopsis thaliana encodes a hydroxyjasmonate sulfotransferase, which shows specificity for 11- and 12-hydroxyjasmonate. This discovery suggests a potential pathway for the regulation of jasmonic acid in plants (Gidda et al., 2003).

  • Applications in Aphid Deterrence : Hydroxylated derivatives of jasmonates, produced through microbial transformations, have shown aphid deterrent activity. This application demonstrates the potential of (-)-12-Hydroxy-9,10-dihydrojasmonic acid derivatives in agricultural pest control (Gliszczyńska et al., 2015).

properties

Product Name

(-)-12-Hydroxy-9,10-dihydrojasmonic acid

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-[(1R,2R)-2-(5-hydroxypentyl)-3-oxocyclopentyl]acetic acid

InChI

InChI=1S/C12H20O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h9-10,13H,1-8H2,(H,15,16)/t9-,10-/m1/s1

InChI Key

SXFKEAKOXUOQGN-NXEZZACHSA-N

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]1CC(=O)O)CCCCCO

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(-)-12-Hydroxy-9,10-dihydrojasmonic acid
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